3b-Hydroxy-5-cholenoic acid (3b-HCA) is a naturally occurring monohydroxy bile acid. Bile acids are a class of steroid acids found primarily in the bile of mammals []. They play a crucial role in digestion and cholesterol metabolism []. 3b-HCA is classified as a monohydroxy bile acid because it has only one hydroxyl group (OH) in its molecular structure [].
3b-HCA is a minor bile acid, synthesized in the liver from cholesterol through a series of enzymatic reactions []. It is further metabolized in the intestine and liver through a process called the enterohepatic circulation [].
b-HCA has been studied in various scientific research areas, including:
3beta-Hydroxy-delta5-cholenic acid, also known as cholenic acid or cholenate, is a monohydroxy bile acid characterized by its complex steroid structure. Its chemical formula is C24H38O3, and it is classified within the group of bile acids, alcohols, and their derivatives. This compound plays a significant role in lipid metabolism and is present in various biological fluids from fetal development onward .
This compound exhibits various biological activities:
Synthesis of 3beta-Hydroxy-delta5-cholenic acid can be achieved through several methods:
3beta-Hydroxy-delta5-cholenic acid has several applications:
Research has shown that 3beta-Hydroxy-delta5-cholenic acid interacts with various biological systems:
Several compounds exhibit structural similarities to 3beta-Hydroxy-delta5-cholenic acid. Here are some notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Cholic Acid | C24H40O5 | Trihydroxy bile acid with stronger emulsifying properties. |
Chenodeoxycholic Acid | C24H40O4 | Bile acid involved in fat absorption; has a different hydroxyl arrangement. |
Deoxycholic Acid | C24H40O3 | Secondary bile acid formed by bacterial action; has distinct physiological roles. |
Uniqueness of 3beta-Hydroxy-delta5-cholenic Acid:
Compared to these similar compounds, 3beta-Hydroxy-delta5-cholenic acid is unique due to its specific hydroxylation pattern and its established presence from fetal life, indicating a distinct physiological role in early human development .
3β-Hydroxy-Δ5-cholenic acid belongs to the class of organic compounds known as monohydroxy bile acids, characterized by a single hydroxyl group. Bile acids are steroid acids that facilitate fat absorption and cholesterol excretion in mammals. This compound represents an important intermediate in the alternative (acidic) pathway of bile acid synthesis, which accounts for approximately 10% of bile acid production under normal physiological conditions in humans.
The acidic pathway of bile acid synthesis is initiated by mitochondrial sterol 27-hydroxylase (CYP27A1), which catalyzes the hydroxylation of cholesterol at C27 to form 27-hydroxycholesterol (27-OHC) and cholestenoic acid. This represents a fundamentally different approach to bile acid synthesis compared to the classical (neutral) pathway, which begins with 7α-hydroxylation by cholesterol 7α-hydroxylase (CYP7A1).
CYP27A1 contributes significantly to total bile acid synthesis by catalyzing sterol side chain oxidation, after which cleavage of a three-carbon unit in the peroxisomes leads to formation of a C24 bile acid. In this pathway, 3β-Hydroxy-Δ5-cholenic acid emerges as a critical intermediate metabolite with its own unique biological properties.
The position of 3β-Hydroxy-Δ5-cholenic acid in the bile acid synthetic pathway is illustrated in Table 1.
Table 1: Key Steps in the Acidic Pathway of Bile Acid Synthesis
Step | Substrate | Enzyme | Product | Pathway Stage |
---|---|---|---|---|
1 | Cholesterol | CYP27A1 (Sterol 27-hydroxylase) | 27-Hydroxycholesterol | Initiation |
2 | 27-Hydroxycholesterol | CYP7B1 (Oxysterol 7α-hydroxylase) | 7α,27-Dihydroxycholesterol | Side-chain modification |
3 | Intermediate metabolites | Multiple enzymes | 3β-Hydroxy-Δ5-cholenic acid | Intermediate formation |
4 | 3β-Hydroxy-Δ5-cholenic acid | CYP7B1 | 3β,7α-Dihydroxy-5-cholenoic acid | Ring modification |
5 | Subsequent metabolites | Multiple enzymes | Chenodeoxycholic acid (CDCA) | Final product |
Unlike the classical pathway which predominantly produces cholic acid (CA), the acidic pathway primarily leads to the formation of chenodeoxycholic acid (CDCA). This metabolic distinction has important implications for the composition of the bile acid pool and subsequent signaling effects.
The conversion of 3β-Hydroxy-Δ5-cholenic acid to chenodeoxycholic acid involves a series of enzymatic reactions. The first critical step is 7α-hydroxylation catalyzed by oxysterol 7α-hydroxylase (CYP7B1), which adds a hydroxyl group at the 7α position to form 3β,7α-dihydroxy-5-cholenoic acid.
Research has demonstrated this conversion pathway in rat brain tissue, where 3β-Hydroxy-Δ5-cholenic acid is transformed to 3β,7α-dihydroxy-5-cholenoic acid by microsomal enzymes. Subsequently, 7α-hydroxy-3-oxo-4-cholenoic acid is produced from 3β,7α-dihydroxy-5-cholenoic acid by microsomal enzymes, and this Δ4-3-oxo acid is finally converted to CDCA by cytosolic enzymes.
This synthetic pathway for CDCA may relate to the function of 24S-hydroxycholesterol, which plays an important role in cholesterol homeostasis in the body. The physical and chemical properties of 3β-Hydroxy-Δ5-cholenic acid are summarized in Table 2.
Table 2: Physical and Chemical Properties of 3β-Hydroxy-Δ5-Cholenic Acid
The enzymatic reactions involved in 3β-Hydroxy-Δ5-cholenic acid metabolism highlight the complexity of bile acid biosynthesis and the specific roles of various cytochrome P450 enzymes in this process.
The classical (neutral) and alternative (acidic) pathways of bile acid synthesis operate in parallel but are subject to different regulatory mechanisms. Understanding the interplay between these pathways is crucial for comprehending the overall regulation of bile acid homeostasis.
In the classical pathway, CYP7A1 acts as the rate-limiting enzyme, catalyzing the addition of a hydroxyl group at the 7α position of cholesterol. This pathway is tightly regulated through feedback inhibition by bile acids, primarily through the action of the farnesoid X receptor (FXR).
When primary bile acids activate FXR in the liver, they induce the expression of small heterodimer partner (SHP), which represses the transcription of CYP7A1 and CYP8B1 genes. Additionally, in the intestine, bile acids activate FXR to induce fibroblast growth factor 15 (FGF15, or its human ortholog FGF19), which circulates to the liver and inhibits CYP7A1 gene transcription via the FGFR4/Klotho signaling pathway.
In contrast, the acidic pathway initiated by CYP27A1 is less affected by these feedback mechanisms, allowing for continued bile acid synthesis even when the classical pathway is suppressed. This provides a complementary system that ensures bile acid production can be maintained under various physiological conditions.
Table 3: Comparison of Classical and Acidic Pathways of Bile Acid Synthesis
Feature | Classical (Neutral) Pathway | Acidic (Alternative) Pathway |
---|---|---|
Initiating Enzyme | CYP7A1 (Cholesterol 7α-hydroxylase) | CYP27A1 (Sterol 27-hydroxylase) |
First Step | 7α-hydroxylation of cholesterol | Side-chain oxidation of cholesterol |
Rate-Limiting Step | CYP7A1 activity | CYP27A1 activity |
Major Product | Cholic acid (CA) | Chenodeoxycholic acid (CDCA) |
Contribution to Bile Acid Pool | ~90% in humans | ~10% in humans |
Key Intermediates | 7α-hydroxycholesterol, C4 | 27-hydroxycholesterol, 3β-Hydroxy-Δ5-cholenic acid |
Regulation | Strongly regulated by FXR, FGF15/19 | Less affected by feedback inhibition |
Interestingly, the synthetic pathways can compensate for each other under certain conditions. For example, in CYP7A1 deficiency, the acidic pathway becomes more prominent, although the composition of the bile acid pool is altered, with a higher proportion of CDCA and reduced CA. Similarly, in CYP27A1 deficiency, the classical pathway can maintain bile acid synthesis, albeit with changes in the bile acid profile.
The regulation of bile acid synthesis and the metabolic fate of 3β-Hydroxy-Δ5-cholenic acid exhibit significant species-specific variations, which have important implications for research using animal models and for understanding human bile acid-related disorders.
In humans, deficiency of CYP27A1 leads to cerebrotendinous xanthomatosis (CTX), a rare genetic disorder characterized by abnormal bile acid synthesis, cholestanol accumulation in tissues, and neurological symptoms. Interestingly, CYP27A1-deficient (Cyp27a1−/−) mice do not develop the same pathological features as humans with CTX.
One explanation for this species difference relates to the differential activation of nuclear receptors by bile acid intermediates. In Cyp27a1−/− mice, there is a marked increase in the activity of cytochrome P450 3A (CYP3A), which can hydroxylate bile acid intermediates, facilitating their excretion in bile and urine. This induction appears to be mediated by the pregnane X receptor (PXR), which is activated by certain bile acid precursors that accumulate in CYP27A1 deficiency.
Notably, three potentially toxic sterols that accumulate in Cyp27a1−/− mice (7α-hydroxy-4-cholesten-3-one, 5β-cholestan-3α,7α,12α-triol, and 4-cholesten-3-one) are more potent activators of mouse PXR than human PXR. This differential activation may explain why humans with CTX do not show a corresponding increase in CYP3A activity and consequently develop more severe pathology.
Table 4: Species-Specific Variations in 3β-Hydroxy-Δ5-Cholenic Acid Metabolism
Feature | Humans | Mice | Rats |
---|---|---|---|
CYP27A1 Deficiency | Cerebrotendinous xanthomatosis (CTX) | Milder phenotype, no xanthomas | Not well characterized |
Major Bile Acids | CA, CDCA, DCA (4:4:2 ratio) | CA, CDCA, muricholic acids | Similar to mice |
PXR Activation by Bile Acid Intermediates | Less effective | More potent | Similar to mice |
CYP3A Induction in CYP27A1 Deficiency | Limited | Substantial | Not well characterized |
Brain Metabolism of 3β-Hydroxy-Δ5-Cholenic Acid | Limited data | Limited data | Demonstrated pathway to CDCA |
Additionally, the composition of the bile acid pool varies between species. In humans, the major components are CA, CDCA, and deoxycholic acid (DCA) in a ratio of approximately 4:4:2. In contrast, mice rapidly convert CDCA to muricholic acids (MCAs), which have different signaling properties, acting as FXR antagonists rather than agonists.
These species-specific variations must be carefully considered when interpreting results from animal studies and extrapolating to human physiology or pathology. They also highlight the complexity of bile acid metabolism and the importance of understanding the specific pathways and regulatory mechanisms in different species.